2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the use of 4-ethoxyphenylhydrazine and an appropriate aldehyde or ketone, followed by further functionalization to introduce the ethan-1-amine group.
Chemical Reactions Analysis
Indole derivatives, including 2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, undergo various chemical reactions such as:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: Indole derivatives can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Scientific Research Applications
2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their interactions with biological receptors and enzymes.
Industry: Indole derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Gramine: A naturally occurring indole alkaloid.
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-2-21-16-6-3-13(4-7-16)14-5-8-18-17(11-14)15(9-10-19)12-20-18;/h3-8,11-12,20H,2,9-10,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHXVAJZQPBICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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